molecular formula C18H32N2 B5212535 1-(2-Adamantyl)-4-butan-2-ylpiperazine

1-(2-Adamantyl)-4-butan-2-ylpiperazine

Cat. No.: B5212535
M. Wt: 276.5 g/mol
InChI Key: FLVMORHXRGELLD-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)-4-butan-2-ylpiperazine is a compound that features a piperazine ring substituted with an adamantyl group and a butan-2-yl group The adamantyl group is a tricyclic hydrocarbon known for its stability and rigidity, while the butan-2-yl group adds to the compound’s complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Adamantyl)-4-butan-2-ylpiperazine typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.

    Nucleophilic Substitution: The 1-bromoadamantane can then undergo a nucleophilic substitution reaction with piperazine to form 1-(2-adamantyl)piperazine.

    Alkylation: The final step involves the alkylation of 1-(2-adamantyl)piperazine with a butan-2-yl halide, such as 2-bromobutane, under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Adamantyl)-4-butan-2-ylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce any carbonyl groups present in the compound.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Oxidized adamantyl derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Adamantyl)-4-butan-2-ylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Materials Science: The rigidity and stability of the adamantyl group make this compound useful in developing new materials with improved mechanical properties.

    Biological Studies: The compound can be used as a probe to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 1-(2-Adamantyl)-4-butan-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity to these targets due to its hydrophobic nature and steric bulk. The piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    1-(2-Adamantyl)piperazine: Lacks the butan-2-yl group, making it less complex and potentially less reactive.

    4-(2-Adamantyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring, leading to different chemical properties and reactivity.

Uniqueness: 1-(2-Adamantyl)-4-butan-2-ylpiperazine is unique due to the combination of the adamantyl group and the butan-2-yl group on the piperazine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-adamantyl)-4-butan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2/c1-3-13(2)19-4-6-20(7-5-19)18-16-9-14-8-15(11-16)12-17(18)10-14/h13-18H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVMORHXRGELLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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